molecular formula C21H20ClN3O2S B2803142 N1-(4-chlorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide CAS No. 894017-31-3

N1-(4-chlorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide

Cat. No. B2803142
CAS RN: 894017-31-3
M. Wt: 413.92
InChI Key: UAFQQDVPWSJDON-UHFFFAOYSA-N
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Description

N1-(4-chlorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide, commonly known as CTK7A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Research has shown that thiazole derivatives can be synthesized and characterized for potential antimicrobial applications. For instance, a study by Desai et al. (2007) described the synthesis of new quinazolines, which were evaluated for their antibacterial and antifungal activities, showcasing the antimicrobial potential of such compounds (Desai, N., Shihora, P. N., & Moradia, D., 2007).

Structural Characterization for Material Science

The structural characterization of thiazole and related derivatives is also a significant area of research, contributing to material science. A study by Kariuki et al. (2021) focused on the synthesis and structural characterization of isostructural thiazole derivatives, highlighting the importance of understanding the molecular structure for potential applications in material science (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).

Anticancer Research

Thiazole derivatives have been evaluated for their anticancer properties. Research by Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and tested them against various cancer cell lines, showing moderate to excellent anticancer activity (Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).

properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-13-4-3-5-15(12-13)21-24-14(2)18(28-21)10-11-23-19(26)20(27)25-17-8-6-16(22)7-9-17/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFQQDVPWSJDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide

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